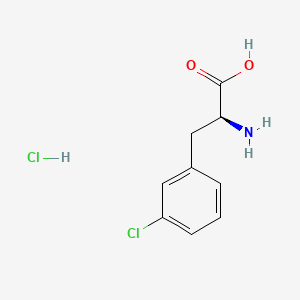

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride” is a derivative of phenylalanine . It is a versatile chemical compound widely used in scientific research due to its diverse applications. It finds utility in drug discovery, organic synthesis, and as a building block for novel compounds.

Molecular Structure Analysis

The molecular weight of “this compound” is 236.00, and its formula is C9H11Cl2NO2 . The InChI code is 1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 .Physical and Chemical Properties Analysis

“this compound” is a solid, white to off-white compound . It has a molecular weight of 236.00 and a formula of C9H11Cl2NO2 . The compound is stable at room temperature and can be stored at -20°C for up to 3 years .Wissenschaftliche Forschungsanwendungen

Pharmacological Effects of Chlorogenic Acids

Chlorogenic acids, including compounds related to chlorophenyl moieties, have been extensively studied for their biological and pharmacological effects. They exhibit a wide range of therapeutic roles such as antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. These compounds modulate lipid metabolism and glucose, offering potential treatments for conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Environmental Impact and Biodegradation

The environmental impact and biodegradation of chlorophenols, closely related to the compound , have been assessed. Chlorophenols exert moderate toxic effects on mammalian and aquatic life. Their persistence in the environment can vary significantly based on the presence of microflora capable of biodegrading these compounds. This adaptability suggests potential for bioremediation efforts to mitigate their environmental impact (Krijgsheld & Gen, 1986).

Corrosion Inhibition

The role of organic acids, including those related to chlorophenyl compounds, as corrosion inhibitors in industrial applications has been reviewed. These acids are employed to prevent metallic dissolution in acidic media, highlighting the chemical versatility and industrial relevance of such compounds. The presence of heteroatoms (O, S, N, P) and π-electrons in these molecules acts as effective inhibitors, underscoring their importance in maintaining infrastructure integrity (Goyal et al., 2018).

Wirkmechanismus

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The compound’s involvement in the Suzuki–Miyaura coupling suggests it may affect biochemical pathways related to carbon–carbon bond formation

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKORXUFSMVSBB-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid;2-[2-[4-[(6,7-dichloro-1,3-benzothiazol-2-yl)diazenyl]-3-methylphenyl]ethylamino]ethanol](/img/structure/B571422.png)

![1-Azatricyclo[3.3.1.0~2,7~]nonane](/img/structure/B571425.png)

![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)